(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
Description
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a tert-butyl ester group, a methyl-substituted ethyl chain, and an iodine atom at the 2-position. The iodine atom may serve as a versatile handle for further functionalization (e.g., cross-coupling reactions) or influence biological interactions.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-iodopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVINMIOAQKNB-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446060-78-2 | |
| Record name | (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester, 95% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of ®-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
(R)-2-Iodo-1-methyl-ethanol+tert-butyl chloroformate→(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.
Industry
In the industrial sector, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
In contrast, benzyl esters (e.g., the discontinued S-isomer analog) may offer better synthetic flexibility but lower stability . Dimethylcarbamic esters exhibit strong physostigmine-like activity, whereas bulkier esters (e.g., diethyl) are inactive . This suggests the tert-butyl variant may lack similar pharmacological activity unless paired with a complementary basic substituent.
Substituent Effects: The iodine atom in the target compound distinguishes it from non-halogenated analogs. Halogens like iodine can increase molecular weight, alter lipophilicity, and serve as synthetic handles, unlike methyl or hydrogen substituents in other carbamates . Quaternary ammonium groups (e.g., in methylphenyl-carbamic esters) significantly enhance biological activity compared to tertiary bases, a feature absent in the target compound .
Stereochemical Considerations :
- The (R)-configuration of the target compound may influence its interaction with chiral biological targets or synthetic pathways, contrasting with the (S)-isomer benzyl ester, which was discontinued .
Biological Activity
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester, also known as tert-butyl [(R)-2-iodo-1-methylethyl]carbamate, is an organic compound with notable biological activity and applications in medicinal chemistry. Its unique structure, characterized by the presence of an iodine atom, a carbamate group, and a tert-butyl ester, contributes to its reactivity and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through several mechanisms:
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific enzymes or receptors.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active carbamic acid derivative which may interact with biological systems.
- Nucleophilic Substitution : The compound can undergo substitution reactions where the iodine atom is replaced by nucleophiles such as amines or thiols, leading to the formation of new biologically active compounds.
Applications in Biological Research
The compound has been explored for various applications in biological research:
- Biochemical Probes : Due to its reactivity, it serves as a biochemical probe for studying enzyme mechanisms and protein interactions.
- Drug Development : Its structure allows for modifications that can lead to novel drug candidates targeting specific diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Radiolabeling Applications : Research indicated that this compound could be used as a precursor for radiolabeled compounds in imaging studies, aiding in the visualization of biological processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-2-Iodo-1-methyl-ethyl-carbamic acid tert-butyl ester | Structure | Similar reactivity; explored for drug development |
| tert-Butyl carbamate | Structure | Lacks iodine; used as a building block |
| (S)-2-Bromo-1-methyl-ethyl-carbamic acid tert-butyl ester | Structure | Similar structure; less reactive than iodine analog |
Synthetic Routes
The synthesis of this compound typically involves the reaction of (R)-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to achieve high purity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
